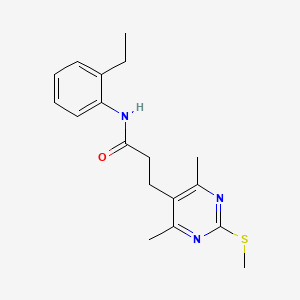

3-(4,6-Dimethyl-2-(methylthio)pyrimidin-5-yl)-N-(2-ethylphenyl)propanamide

Description

3-(4,6-Dimethyl-2-(methylthio)pyrimidin-5-yl)-N-(2-ethylphenyl)propanamide is a small organic molecule featuring a pyrimidine core substituted with methyl, methylthio, and dimethyl groups at positions 2, 4, and 6, respectively. The propanamide linker connects this heterocyclic moiety to a 2-ethylphenyl group. This compound is cataloged in chemical databases (e.g., Enamine Ltd’s Building Blocks Catalogue) with molecular formula C₁₉H₂₅N₃OS and a molecular weight of 343.49 g/mol .

Properties

IUPAC Name |

3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-(2-ethylphenyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3OS/c1-5-14-8-6-7-9-16(14)21-17(22)11-10-15-12(2)19-18(23-4)20-13(15)3/h6-9H,5,10-11H2,1-4H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADDHWOGMCCGHFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)CCC2=C(N=C(N=C2C)SC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of pyrimidine-containing propanamide derivatives. Below is a systematic comparison with structurally related analogs, focusing on substituent effects, physicochemical properties, and biological activities (where available).

Table 1: Structural and Functional Comparison

Key Observations

Substituent Impact on Lipophilicity: The 2-ethylphenyl group in the target compound enhances lipophilicity compared to the 2-phenoxyphenyl analog (Table 1), which may improve membrane permeability but reduce aqueous solubility .

Biological Activity Trends :

- Pyrimidine-propanamide scaffolds are recurrent in kinase inhibitors (e.g., CK1δ/ε inhibitors like PF-5006739) . The target compound’s methylthio and dimethylpyrimidine groups mirror features of kinase-binding pharmacophores but lack the imidazole or fluorophenyl moieties critical for high-affinity CK1δ binding.

- In pesticidal contexts (), substituent diversity (e.g., thiazolyl, pyridinyl) correlates with activity against specific pests, suggesting the target compound’s ethylphenyl group could confer unique target selectivity .

Synthetic Accessibility :

- The target compound shares a modular synthesis pathway with analogs in Enamine Ltd’s catalog, where pyrimidine and propanamide segments are coupled via standard amidation protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.